Cas no 2138057-72-2 ((4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)

(4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine 化学的及び物理的性質
名前と識別子
-
- (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine
- [(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
- 2138057-72-2
- EN300-1179141
-
- インチ: 1S/C12H16F4N2/c1-17-6-7-18(9-12(14,15)16)8-10-2-4-11(13)5-3-10/h2-5,17H,6-9H2,1H3
- InChIKey: OPVRERPTVBMOIO-UHFFFAOYSA-N
- ほほえんだ: FC(CN(CC1C=CC(=CC=1)F)CCNC)(F)F
計算された属性
- せいみつぶんしりょう: 264.12496117g/mol
- どういたいしつりょう: 264.12496117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 15.3Ų
(4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179141-0.5g |
[(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138057-72-2 | 0.5g |
$809.0 | 2023-06-08 | ||
Enamine | EN300-1179141-2.5g |
[(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138057-72-2 | 2.5g |
$1650.0 | 2023-06-08 | ||
Enamine | EN300-1179141-0.25g |
[(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138057-72-2 | 0.25g |
$774.0 | 2023-06-08 | ||
Enamine | EN300-1179141-10.0g |
[(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138057-72-2 | 10g |
$3622.0 | 2023-06-08 | ||
Enamine | EN300-1179141-500mg |
[(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138057-72-2 | 500mg |
$739.0 | 2023-10-03 | ||
Enamine | EN300-1179141-50mg |
[(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138057-72-2 | 50mg |
$647.0 | 2023-10-03 | ||
Enamine | EN300-1179141-1.0g |
[(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138057-72-2 | 1g |
$842.0 | 2023-06-08 | ||
Enamine | EN300-1179141-250mg |
[(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138057-72-2 | 250mg |
$708.0 | 2023-10-03 | ||
Enamine | EN300-1179141-10000mg |
[(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138057-72-2 | 10000mg |
$3315.0 | 2023-10-03 | ||
Enamine | EN300-1179141-2500mg |
[(4-fluorophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138057-72-2 | 2500mg |
$1509.0 | 2023-10-03 |
(4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
(4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amineに関する追加情報
Introduction to (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine and Its Applications in Modern Chemical Biology
The compound with the CAS number 2138057-72-2 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine, represents a unique blend of structural complexity and potential biological activity. Its molecular architecture incorporates several key functional groups that make it a promising candidate for further exploration in drug discovery and molecular medicine.
At the core of this compound's structure lies a 4-fluorophenyl moiety, which is a well-documented pharmacophore in medicinal chemistry. The presence of a fluorine atom at this position not only enhances the compound's lipophilicity but also introduces a degree of metabolic stability, which is crucial for drug candidates. This feature has been extensively studied in the context of developing antiviral and anticancer agents, where fluorinated aromatic rings often play a pivotal role in improving pharmacokinetic properties.
The amine functionalities present in the molecule, specifically the secondary amine linked to a methylamino group and the tertiary amine connected to a (2,2,2-trifluoroethyl) group, contribute significantly to its overall reactivity and binding affinity. These amine groups are versatile and can engage in multiple types of interactions with biological targets, including hydrogen bonding, ionic interactions, and hydrophobic effects. This versatility makes the compound an attractive scaffold for designing molecules that can interact with proteins and enzymes in a highly specific manner.
In recent years, there has been growing interest in the development of novel therapeutics that target protein-protein interactions (PPIs). The compound (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine has shown promise in this area due to its ability to modulate PPIs through its unique structural features. For instance, studies have demonstrated that derivatives of this compound can interfere with the interaction between certain transcription factors and their cognate DNA sequences, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
The incorporation of a (2,2,2-trifluoroethyl) group into the molecule not only enhances its solubility in organic solvents but also contributes to its stability under various conditions. This group is particularly useful in designing molecules that require prolonged shelf life or stability during storage and transportation. Additionally, the presence of fluorine atoms can influence the electronic properties of the molecule, making it more suitable for certain types of biological assays and drug-receptor interactions.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and modes of interaction between small molecules like (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine and biological targets with remarkable accuracy. These computational studies have identified several key residues on the target proteins that are likely to interact with this compound, providing valuable insights for further optimization. By leveraging these computational tools, researchers can design more effective derivatives with improved pharmacological properties.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of various functional groups while maintaining high yields and purity. The use of advanced synthetic techniques such as transition metal catalysis and asymmetric synthesis has been crucial in achieving the desired molecular architecture. These synthetic strategies not only highlight the ingenuity of modern chemical research but also provide valuable methodologies that can be applied to other complex molecules.
In conclusion, the compound with CAS number 2138057-72-2, known as (4-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine, is a versatile and promising molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at modulating protein-protein interactions and developing novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological processes and developing innovative treatments for various diseases.
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